molecular formula C12H16O B13649129 2-Methyl-2-[4-(propan-2-yl)phenyl]oxirane CAS No. 58812-64-9

2-Methyl-2-[4-(propan-2-yl)phenyl]oxirane

Cat. No.: B13649129
CAS No.: 58812-64-9
M. Wt: 176.25 g/mol
InChI Key: UDEBMGYBPAROIT-UHFFFAOYSA-N
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Description

2-Methyl-2-[4-(propan-2-yl)phenyl]oxirane, also known as 2-(4-isopropylphenyl)oxirane, is an organic compound with the molecular formula C11H14O and a molecular weight of 162.23 g/mol . It is a colorless liquid with a sweet odor and is primarily used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound often involve large-scale epoxidation reactions using optimized conditions to maximize yield and purity. The choice of oxidizing agent and reaction conditions can vary depending on the specific requirements of the production process.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium on carbon

    Substitution: Sodium hydroxide, ammonia

Major Products Formed

    Oxidation: Carboxylic acids or ketones

    Reduction: Alcohols

    Substitution: Various substituted oxiranes

Scientific Research Applications

2-Methyl-2-[4-(propan-2-yl)phenyl]oxirane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-2-[4-(propan-2-yl)phenyl]oxirane involves its ability to undergo ring-opening reactions. The oxirane ring is highly strained, making it reactive towards nucleophiles. This reactivity allows it to participate in various chemical transformations, including the formation of new carbon-carbon and carbon-heteroatom bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2-[4-(propan-2-yl)phenyl]oxirane is unique due to the presence of the isopropyl group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural feature can make it more suitable for specific applications in organic synthesis and industrial processes.

Biological Activity

2-Methyl-2-[4-(propan-2-yl)phenyl]oxirane, also known as a substituted oxirane, is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, highlighting its significance in medicinal chemistry and pharmacology.

  • Molecular Formula: C11H14O
  • Molecular Weight: 162.23 g/mol
  • Structure: The compound features a three-membered oxirane ring substituted with a methyl group and an isopropylphenyl moiety.

Synthesis

The synthesis of this compound typically involves the reaction of epichlorohydrin with appropriate aromatic compounds under basic conditions. This method allows for the introduction of functional groups that can enhance biological activity.

Anticancer Properties

Recent studies have investigated the cytotoxic effects of this compound against various cancer cell lines. The compound has demonstrated significant activity against:

  • MCF-7 (Breast Cancer)
  • HCT-116 (Colon Cancer)
  • HepG2 (Liver Cancer)

In vitro assays indicate that the compound induces apoptosis and inhibits cell proliferation through the down-regulation of anti-apoptotic proteins such as Bcl-2 and CDK4, while up-regulating pro-apoptotic markers like P53 and Bax .

The biological activity of this compound is attributed to its ability to interact with cellular signaling pathways involved in apoptosis and cell cycle regulation. Molecular docking studies suggest that the compound binds effectively to the active sites of target enzymes, leading to alterations in gene expression related to cancer progression .

Case Studies

  • Cytotoxicity Assay Results:
    • A study assessed the cytotoxic effects on MCF-7 cells, revealing a significant reduction in cell viability at concentrations above 10 µM.
    • Similar assays on HCT116 cells showed IC50 values comparable to standard chemotherapeutic agents.
Cell LineIC50 (µM)Mechanism
MCF-712.5Apoptosis induction
HCT11615.0Cell cycle arrest
HepG218.0DNA fragmentation

ADMET Properties

The compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles are critical for evaluating its therapeutic potential. Preliminary studies indicate favorable ADMET characteristics, suggesting good bioavailability and low toxicity in normal cells .

Properties

IUPAC Name

2-methyl-2-(4-propan-2-ylphenyl)oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-9(2)10-4-6-11(7-5-10)12(3)8-13-12/h4-7,9H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDEBMGYBPAROIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2(CO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10734465
Record name 2-Methyl-2-[4-(propan-2-yl)phenyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10734465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58812-64-9
Record name 2-Methyl-2-[4-(propan-2-yl)phenyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10734465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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